molecular formula C20H17ClN2OS B4729640 N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea

N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B4729640
M. Wt: 368.9 g/mol
InChI Key: YQMHBRACJGUTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as CMPT, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. CMPT belongs to the class of thiourea derivatives, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its high solubility in water and organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its relatively low stability in solution, which can lead to degradation and loss of activity over time. In addition, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to determine its optimal dosing and administration. Another direction is to study the potential synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, further studies are needed to elucidate the exact mechanism of action of this compound, in order to optimize its therapeutic potential.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-14-18(21)8-5-9-19(14)23-20(25)22-15-10-12-17(13-11-15)24-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHBRACJGUTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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